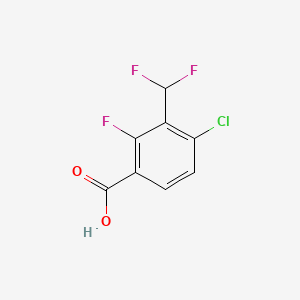

4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid (CDFBA) is a synthetic chemical compound with a wide range of applications in the fields of science and technology. CDFBA is used in the synthesis of various compounds, as a reagent in organic chemistry, and as a catalyst in various industrial processes. CDFBA has also been studied for its potential therapeutic applications, including its effects on biochemical and physiological processes.

Scientific Research Applications

4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is used in various scientific research applications, including organic synthesis, catalysis, and drug discovery. In organic synthesis, 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is used as a versatile reagent for the synthesis of various organic compounds. In catalysis, 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is used as a catalyst for the esterification of carboxylic acids and for the synthesis of various organic compounds. In drug discovery, 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is used to study the effects of various drugs on biochemical and physiological processes.

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules where new carbon-carbon bonds can be formed .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The palladium catalyst undergoes oxidative addition to form a new Pd-C bond with the halide, and then transmetalation occurs where the organoboron compound is transferred from boron to palladium .

Biochemical Pathways

Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues , which could potentially influence various biochemical pathways through interactions with biomolecules.

Result of Action

Similar compounds have been used in the synthesis of analgesics , suggesting potential applications in pain management.

Action Environment

The stability and reactivity of similar organoboron compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Advantages and Limitations for Lab Experiments

4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it has a high yield in most reactions. In addition, 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to using 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid in lab experiments. It is a toxic compound and must be handled with care. In addition, 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid can react with other compounds and may produce unwanted by-products.

Future Directions

The potential therapeutic applications of 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid are still being explored. Future research will focus on further understanding the mechanism of action of 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid and its effects on biochemical and physiological processes. In addition, research will focus on the development of new methods for the synthesis of 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid and its derivatives. Finally, research will focus on the development of new therapeutic applications of 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid, such as the treatment of various diseases and disorders.

Synthesis Methods

4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid is synthesized from the reaction of a difluoromethyl halide and a chloro-fluorobenzene in the presence of a base. The reaction is carried out in a polar solvent, such as dimethylformamide (DMF), and is typically heated to a temperature of around 100°C. The reaction yields the desired product with high yields (typically >90%).

properties

IUPAC Name |

4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFTYOGYTPCMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)